2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, stability, etc. Chemical properties could include reactivity with other substances, acidity or basicity, and other chemical behaviors.Scientific Research Applications
Biological Properties and Synthesis :
- Gevorgyan et al. (2017) reported on the synthesis of various compounds, including 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one. They found that some of the synthesized compounds exhibited anti-inflammatory, analgesic, and peripheral n-cholinolytic activity (Gevorgyan et al., 2017).
Antimicrobial Activity :
- Mandala et al. (2013) synthesized novel compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which demonstrated significant antibacterial and antifungal activity (Mandala et al., 2013).
Carbonic Anhydrase Inhibition :
- Gul et al. (2019) synthesized new Mannich bases with piperazines and assessed them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. They found that compounds had potent selectivity expression values and low Ki values in CA inhibition experiments (Gul et al., 2019).
Receptor Antagonist Properties :
- Wright et al. (2001) studied 1-(heteroarylalkynyl)-4-benzylpiperidines, finding them to be potent NR1A/2B receptor antagonists. These compounds showed potential in a model of Parkinson's disease (Wright et al., 2001).
Topoisomerase Inhibition :
- Nimesh et al. (2014) synthesized bisbenzimidazole analogues as Escherichia coli topoisomerase IA inhibitors, demonstrating significant relaxation inhibition activity and potential as antibacterial agents (Nimesh et al., 2014).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and necessary safety precautions when handling it. It could also include its environmental impact.
Future Directions
This could involve potential applications of the compound in various fields like medicine, industry, or research. It could also include areas that need further research and investigation.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-18(20-23)16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXMIAVTHQJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.